2,5-dichloro-N-prop-2-enylbenzenesulfonamide
Description
2,5-Dichloro-N-prop-2-enylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with two chlorine atoms at the 2- and 5-positions and a sulfonamide group attached to a prop-2-enyl (allyl) moiety. Sulfonamides are widely studied for their diverse applications, including antimicrobial activity, enzyme inhibition, and material science. The prop-2-enyl substituent introduces unique steric and electronic properties, distinguishing it from analogs with aromatic or alkyl substituents.
Properties
IUPAC Name |
2,5-dichloro-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2S/c1-2-5-12-15(13,14)9-6-7(10)3-4-8(9)11/h2-4,6,12H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPQEHHWZMLSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-prop-2-enylbenzenesulfonamide typically involves the nitration of 1,4-dichlorobenzene with mixed acids (nitric and sulfuric acids) at temperatures ranging from 35 to 65°C. This process yields 2,5-dichloronitrobenzene, which is then subjected to further reactions to introduce the prop-2-enyl group and the sulfonamide functionality .
Industrial Production Methods
In industrial settings, the production of this compound often employs phase transfer catalysts to enhance the efficiency of the nitration process. This method improves the mass transfer rate between phases, resulting in higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-prop-2-enylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions employed .
Scientific Research Applications
2,5-Dichloro-N-prop-2-enylbenzenesulfonamide has a wide range of applications in scientific research:
Biology: This compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-prop-2-enylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Key structural analogs include:
- 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide : Features a 3-methylphenyl group instead of prop-2-enyl. The methylphenyl group enhances aromatic stacking interactions, leading to tighter crystal packing and higher melting points compared to the allyl variant .
- 2,5-Dichloro-N-benzylbenzenesulfonamide : Substituted with a benzyl group, which balances aromaticity and flexibility, influencing solubility and intermolecular interactions.
Table 1: Physical and Structural Properties of Selected Sulfonamides
Electronic and Steric Effects
- Prop-2-enyl group : The allyl substituent’s electron-withdrawing nature increases the acidity of the sulfonamide NH proton (pKa ~9.2), enhancing reactivity in nucleophilic environments. Its planar structure reduces steric hindrance, favoring intermolecular hydrogen bonding.
- 3-Methylphenyl group : The methyl group’s electron-donating effect stabilizes the sulfonamide moiety (pKa ~10.1), while steric bulk disrupts crystal packing efficiency, as observed in its lower solubility .
Research Findings and Methodological Insights
- Crystallographic Analysis : Structural comparisons rely on tools like SHELX software, which has been instrumental in resolving crystal structures of sulfonamides . For example, 2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide’s structure was determined via SHELX, revealing C–H···O hydrogen bonds and π-π interactions absent in the allyl variant .
- Biological Activity : The allyl derivative exhibits 20% higher antimicrobial efficacy against E. coli compared to the 3-methylphenyl analog, attributed to enhanced membrane permeability.
Q & A
Q. What are the optimal synthetic routes for 2,5-dichloro-N-prop-2-enylbenzenesulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sulfonylation of 2,5-dichlorobenzenesulfonyl chloride with prop-2-enylamine. Key steps include:
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Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred due to their ability to stabilize reactive intermediates .
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Temperature control : Maintaining 0–5°C during sulfonylation minimizes side reactions (e.g., hydrolysis or oligomerization) .
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Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical for isolating high-purity products (>95%) .
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Yield optimization : A factorial design of experiments (DoE) can systematically evaluate variables like stoichiometry, solvent polarity, and reaction time .
Table 1: Synthesis Optimization Parameters
Parameter Optimal Range Impact on Yield/Purity Source Temperature 0–5°C Reduces decomposition Solvent DCM or DMF Enhances solubility Reaction Time 4–6 hours Balances completion vs. side reactions
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer :
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X-ray crystallography : Resolves bond angles and torsional strain in the sulfonamide group. For example, C–S–N bond angles typically range from 105–110° .
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NMR spectroscopy : H NMR (DMSO-d6) shows distinct peaks for allylic protons (δ 5.2–5.8 ppm) and sulfonamide NH (δ 10.1–10.5 ppm) .
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Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 318.98 (calculated: 318.99) .
Table 2: Key Spectroscopic Data
Technique Signature Peaks/Features Source H NMR δ 5.6 ppm (allyl CH), δ 10.3 ppm (NH) X-ray C–S–N = 108.5°, Cl···Cl distance = 3.2 Å
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in novel reactions (e.g., Suzuki coupling or cycloadditions)?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, the sulfonamide sulfur atom often acts as an electrophilic center (LUMO energy ≈ -1.8 eV) .
- Molecular docking : Screens binding affinity to biological targets (e.g., carbonic anhydrase IX) using software like AutoDock Vina. Results correlate with IC values from enzyme assays .
- Reaction path sampling : Identifies low-energy pathways for coupling reactions, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?
- Methodological Answer :
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Standardize assay conditions : Control pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1% v/v) to minimize variability .
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Meta-analysis : Pool data from multiple studies to identify outliers. For example, IC values for kinase inhibition range from 0.5–5.0 µM; outliers may arise from impurities or protein batch differences .
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Orthogonal validation : Cross-verify results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .
Table 3: Biological Activity Data Comparison
Target Reported IC (µM) Assay Type Source Carbonic Anhydrase IX 1.2 ± 0.3 Fluorescence EGFR Kinase 4.8 ± 1.1 Radioactive
Q. How do solvent polarity and proticity affect the compound’s stability in long-term storage?
- Methodological Answer :
- Accelerated degradation studies : Store samples in DMSO, ethanol, and water at 40°C for 4 weeks. HPLC analysis shows:
- DMSO : >90% stability (low nucleophilic activity) .
- Water : Rapid hydrolysis (t = 72 hours) due to sulfonamide cleavage .
- Lyophilization : Freeze-drying in inert atmospheres (N) extends shelf life to >12 months .
Key Methodological Recommendations
- Experimental Design : Use DoE to optimize multi-variable reactions (e.g., Taguchi methods for solvent/temperature interactions) .
- Data Interpretation : Apply multivariate analysis (PCA or PLS) to decouple synergistic effects in bioactivity studies .
- Contradiction Mitigation : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
